4-[1-(Difluoromethyl)pyrazol-4-yl]aniline
Description
Contextualization within Aniline (B41778) and Pyrazole (B372694) Chemistry Research
The foundational scaffolds of 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline—aniline and pyrazole—are cornerstones of heterocyclic chemistry, each contributing unique properties to the final molecule.
Aniline and its derivatives are fundamental building blocks in organic synthesis. researchgate.netnbinno.com The amino group attached to a benzene (B151609) ring provides a reactive site for a multitude of chemical transformations, including acylation, alkylation, and diazotization, which allows for the synthesis of a vast range of compounds. wikipedia.orgslideshare.net In medicinal chemistry, the aniline scaffold is a common feature in many pharmaceutical agents, contributing to their biological activity and enabling the formation of hydrogen bonds with biological targets. researchgate.net Its derivatives are used as precursors for drugs such as paracetamol and sulfonamides, as well as for manufacturing dyes, herbicides, and rubber processing chemicals. wikipedia.orgslideshare.net
Pyrazole derivatives are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net This ring system is a "privileged scaffold" in drug discovery, meaning it is frequently found in approved drugs and biologically active compounds. nih.govnih.gov The pyrazole nucleus is known to impart a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties. ontosight.aimdpi.comorientjchem.orgnih.gov Its structural versatility and ability to engage in various intermolecular interactions make it a highly attractive core for designing new therapeutic agents. nih.govias.ac.in
The combination of aniline and pyrazole moieties into a single molecular entity, as seen in the subject compound, creates a versatile platform for further chemical elaboration. The aniline group serves as a convenient attachment point for building more complex structures, while the pyrazole core provides a stable, biologically relevant foundation.
Significance of Difluoromethylated Heterocycles in Synthetic Methodology
The introduction of fluorine-containing groups into organic molecules is a well-established strategy in drug design to enhance physicochemical and biological properties. sigmaaldrich.com The difluoromethyl group (–CHF₂) has garnered particular attention for its unique characteristics that differentiate it from the more common trifluoromethyl (–CF₃) group.
The –CHF₂ group is considered a lipophilic hydrogen-bond donor and can act as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups. This bioisosteric relationship allows medicinal chemists to replace these functional groups, which are often prone to metabolic degradation, with a more stable –CHF₂ moiety while preserving or enhancing biological activity. researchgate.net This substitution can lead to improved metabolic stability, increased lipophilicity (which can enhance cell membrane permeability), and altered electronic properties, all of which can positively influence a drug candidate's pharmacokinetic profile.
However, the synthesis of difluoromethylated heterocycles presents unique challenges. nih.gov Traditional methods often require harsh conditions or expensive reagents. nih.gov Consequently, significant research has been dedicated to developing novel and efficient synthetic methodologies for introducing the –CHF₂ group. nih.gov Modern approaches, such as radical-based difluoromethylation and photoredox catalysis, have emerged as powerful tools, enabling the direct C-H difluoromethylation of heterocycles under milder conditions. researchgate.netnih.gov These advancements have made complex difluoromethylated building blocks, including N-difluoromethylated pyrazoles, more accessible for research and development in medicine and materials science. thieme-connect.comresearchgate.net
Overview of Current and Emerging Research Directions for this compound
Given its structural features, this compound is primarily valued as a key intermediate or building block for the synthesis of high-value target molecules. researchgate.netamericanelements.com Research involving this compound and its close analogs is focused on leveraging its distinct chemical functionalities for applications in agrochemicals and pharmaceuticals.
In Agrochemicals: A significant area of application for difluoromethyl pyrazole derivatives is in the development of fungicides. mdpi.comresearchgate.net Many commercial fungicides are based on a pyrazole carboxamide scaffold, where a substituted aniline is connected to the pyrazole core via an amide linkage. mdpi.comresearchgate.net this compound is an ideal precursor for creating libraries of such compounds. The primary amine of the aniline moiety can be readily acylated with various carboxylic acids to generate a diverse range of pyrazole carboxamides for antifungal screening. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety, a close relative of the pyrazole in the title compound, is a key component in several successful commercial fungicides. google.com
In Pharmaceuticals: In medicinal chemistry, the pyrazole-aniline framework is explored for a variety of therapeutic targets. Pyrazole derivatives are known to exhibit anti-inflammatory, anticancer, and antiviral activities, among others. nih.govnih.govresearchgate.net The aniline portion of this compound provides a synthetic handle to introduce pharmacophores that can modulate biological activity and selectivity. For instance, the amine can be converted into amides, sulfonamides, or ureas to explore structure-activity relationships (SAR) for targets such as protein kinases, which are often implicated in cancer and inflammatory diseases.
Emerging research directions likely involve the use of this compound in combinatorial chemistry and high-throughput screening campaigns to discover new bioactive molecules. Its availability allows chemists to systematically modify the aniline portion of the molecule to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets.
Compound Data
Below are the key identifiers for the compound discussed in this article.
| Property | Value |
| IUPAC Name | 4-[1-(Difluoromethyl)-1H-pyrazol-4-yl]aniline |
| CAS Number | 1339853-41-6 |
| Molecular Formula | C₁₀H₉F₂N₃ |
| Molecular Weight | 209.2 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C10H9F2N3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-[1-(difluoromethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)15-6-8(5-14-15)7-1-3-9(13)4-2-7/h1-6,10H,13H2 |
InChI Key |
JOOAYQJZOKOITB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)C(F)F)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 4 1 Difluoromethyl Pyrazol 4 Yl Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline moiety consists of a primary amino group (-NH₂) attached to a benzene (B151609) ring. This amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Given that the para position is already occupied by the pyrazole (B372694) substituent, reactions will primarily occur at the two equivalent ortho positions.
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
The amino group of the aniline ring strongly activates it towards electrophilic attack. Consequently, reactions such as halogenation, nitration, and sulfonation can be expected to proceed at the positions ortho to the amine. The electron-withdrawing nature of the N-difluoromethylpyrazole substituent may slightly temper this reactivity compared to unsubstituted aniline, but the directing effect of the amino group remains dominant.
Table 1: Representative Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Bromination | Br₂ in acetic acid | 2-Bromo-4-[1-(difluoromethyl)pyrazol-4-yl]aniline |
Diazotization and Coupling Reactions for Azo Dye Precursors
The primary amino group of 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline can be converted into a diazonium salt through a process known as diazotization. This reaction involves treating the aniline derivative with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). icrc.ac.iricrc.ac.ir
The resulting diazonium salt is a valuable intermediate that can act as an electrophile in azo coupling reactions. When reacted with electron-rich coupling partners, such as phenols or other anilines, it forms highly colored azo compounds. nih.govresearchgate.net This reaction is the basis for the synthesis of a wide variety of azo dyes. For instance, coupling the diazonium salt with an electron-rich compound like N,N-dimethylaniline would yield a vibrant azo dye. The formation of byproducts can sometimes occur if the reaction conditions, such as acidity, are not carefully controlled. nih.gov
Table 2: Diazotization and Azo Coupling Reaction
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| Diazotization | This compound | NaNO₂, HCl, 0-5 °C | 4-[1-(Difluoromethyl)pyrazol-4-yl]benzenediazonium chloride |
| Azo Coupling | 4-[1-(Difluoromethyl)pyrazol-4-yl]benzenediazonium chloride + N,N-Dimethylaniline | Mildly acidic or neutral pH | (E)-4'-((4-(1-(Difluoromethyl)-1H-pyrazol-4-yl)phenyl)diazenyl)-N,N-dimethylaniline |
Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation
The nitrogen atom of the amino group is nucleophilic and readily reacts with acylating and sulfonylating agents. Acylation with reagents like acetyl chloride or acetic anhydride (B1165640) yields the corresponding amide. Similarly, sulfonylation with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, produces a sulfonamide. These reactions are fundamental in synthetic chemistry, often used to protect the amino group or to synthesize biologically active molecules. The synthesis of various pyrazole-4-carboxamides is a well-established field, highlighting the importance of amide linkages in agrochemical and pharmaceutical compounds. researchgate.netmdpi.com
Table 3: Formation of Amides and Sulfonamides
| Reaction Type | Reagent | Base (if applicable) | Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine | N-(4-(1-(Difluoromethyl)-1H-pyrazol-4-yl)phenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-(4-(1-(Difluoromethyl)-1H-pyrazol-4-yl)phenyl)-4-methylbenzenesulfonamide |
Condensation Reactions with Carbonyl Compounds (e.g., imine formation)
Primary aromatic amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This reaction typically occurs under mild heating with acid or base catalysis and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process. These imines are versatile intermediates in organic synthesis.
Table 4: Imine Formation Reaction
| Carbonyl Compound | Conditions | Product (Imine) |
|---|---|---|
| Benzaldehyde | Toluene, reflux (with Dean-Stark trap) | (E)-N-Benzylidene-4-(1-(difluoromethyl)-1H-pyrazol-4-yl)aniline |
Reactivity of the Pyrazole Heterocycle
The pyrazole ring is an aromatic heterocycle whose reactivity is significantly influenced by its substituents. The N-difluoromethyl group (-CHF₂) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This substituent deactivates the pyrazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution, should a suitable leaving group be present.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring
Electrophilic Substitution: In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. researchgate.net However, in the target molecule, this position is already substituted. The remaining C3 and C5 positions are significantly deactivated by the adjacent N-difluoromethyl group. Therefore, electrophilic substitution on the pyrazole ring is expected to be very difficult and would require harsh reaction conditions. Under such conditions, the more activated aniline ring would almost certainly react first.
Nucleophilic Substitution: The electron-deficient nature of the difluoromethyl-substituted pyrazole ring makes it a potential candidate for nucleophilic aromatic substitution. However, this type of reaction typically requires the presence of a good leaving group (such as a halide) on the ring, which is absent in the parent molecule.
The synthesis of difluoromethylated pyrazoles often involves strategies like [3+2] cycloaddition reactions or late-stage difluoromethylation of a pre-formed pyrazole ring. researchgate.netrsc.orgacs.org These synthetic methods are crucial for accessing this important chemical motif found in many agrochemicals. wikipedia.org
Transformations Involving the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a key functional moiety that significantly influences the physicochemical properties of the parent molecule. mdpi.comnih.gov Its reactivity is centered around the C-H bond and the highly polarized C-F bonds.
Stability and Reactivity of the C-F Bonds in Various Reaction Environments
The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts considerable chemical and thermal stability to fluorinated compounds. rsc.orgrsc.org In the difluoromethyl group of this compound, the two C-F bonds are highly polarized due to the high electronegativity of fluorine, creating a partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. rsc.orgnih.gov This strong polarization contributes to the bond's stability. rsc.orgrsc.org
Despite their general stability, C-F bonds can undergo cleavage under specific, often harsh, reaction conditions. The reactivity is influenced by the molecular structure and the reaction environment.
Reductive Conditions: The C-F bonds can be cleaved under reductive conditions, for instance, using potent reducing agents like magnesium metal. ccspublishing.org.cn Such reactions often proceed through radical intermediates. Selective cleavage of a single C-F bond is challenging because the bond dissociation energy of the remaining C-F bond in the resulting monofluoromethyl radical is lower, often leading to exhaustive defluorination. ccspublishing.org.cn
Acidic Environments: In the presence of Brønsted superacids, protolytic defluorination of trifluoromethyl arenes has been observed, leading to the formation of reactive electrophilic species like acylium cations. nih.gov While less studied for difluoromethyl groups, similar reactivity could be anticipated under sufficiently strong acidic conditions.
Photocatalysis: Metallaphotoredox catalysis has been employed for the difluoromethylation of aryl bromides, suggesting that the C-CF₂H bond can be formed and potentially cleaved under specific photocatalytic cycles involving radical intermediates. mdpi.com
The electron-withdrawing nature of the pyrazole ring attached to the CHF₂ group can influence the stability of the C-F bonds, potentially making them more susceptible to nucleophilic attack compared to CHF₂ groups on electron-rich aromatic systems.
Potential for Further Functionalization or Defluorination Reactions
The difluoromethyl group is not merely a static substituent; it offers opportunities for further chemical transformations, including functionalization and controlled defluorination.
Functionalization: The hydrogen atom of the CHF₂ group is acidic and can be removed by a strong base, such as a lithiated base (e.g., lithium tetramethylpiperidide - LTMP), to generate a difluoromethyl anion. researchgate.netacs.org This nucleophilic carbanion can then be trapped by a variety of electrophiles, enabling the synthesis of more complex structures. This deprotonative functionalization strategy provides a pathway to introduce new substituents at the difluoromethyl carbon. researchgate.netacs.org
Table 2: Potential Functionalization Reactions of the Difluoromethyl Group
| Reagent | Intermediate | Product Type |
| 1. Strong Base (e.g., LTMP)2. Electrophile (E⁺) | α-fluoro carbanion | R-CF₂-E |
| Radical Initiator | Difluoromethyl radical (•CF₂H) | Products from radical addition/coupling |
Defluorination: Selective defluorination of a CF₃ group to a CHF₂ group is a known transformation, often achieved via base-promoted elimination to form a difluoro-p-quinomethide intermediate which is then trapped. researchgate.net While this applies to the synthesis of difluoromethyl groups, similar principles could be applied to achieve further defluorination of the CHF₂ group to a monofluoromethyl (CH₂F) or methyl (CH₃) group. Such reactions typically require specific reagents and conditions to control the extent of fluorine removal. ccspublishing.org.cn These transformations often proceed through radical intermediates, which can be generated using photoredox catalysis or other radical initiation methods. ccspublishing.org.cn
Multi-Component Reactions Involving this compound as a Key Synthon
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient for creating molecular complexity. mdpi.commdpi.com this compound is a valuable synthon for MCRs due to the presence of a reactive primary aromatic amine group. The aniline moiety can readily participate as a nucleophile in various named reactions.
The primary amine can react with aldehydes and ketones to form imines, a key step in many MCRs. For instance, it could be a component in:
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com
Strecker Synthesis: A three-component reaction to produce α-amino acids from an aldehyde, an amine, and cyanide.
Hantzsch-type Reactions: The aniline derivative could be used in the synthesis of dihydropyridines or related heterocyclic systems.
Pyrazoloquinoline Synthesis: MCRs involving anilines, aromatic aldehydes, and pyrazolone (B3327878) derivatives are used to synthesize pyrazolo[3,4-b]quinolines. mdpi.compreprints.orgnih.govnih.gov
Spectroscopic and Advanced Characterization Methodologies in Research on 4 1 Difluoromethyl Pyrazol 4 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR techniques, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and chemical environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aniline (B41778) ring's protons typically appear as two doublets in an AA'BB' system, characteristic of para-substitution. The protons on the pyrazole (B372694) ring would manifest as two distinct singlets or narrow doublets. A key feature is the signal for the difluoromethyl (CHF₂) group, which appears as a triplet due to coupling with the two adjacent fluorine atoms. The amine (NH₂) protons usually present as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum would show four signals for the aniline ring and three for the pyrazole ring. The carbon of the difluoromethyl group is particularly informative, appearing as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial for characterization. The spectrum is expected to show a single signal, a doublet, corresponding to the two equivalent fluorine atoms of the CHF₂ group, which are split by the single proton attached to the same carbon. In analogous N-difluoromethyl pyrazole compounds, this signal has been observed around δ -94 ppm with a hydrogen-fluorine coupling constant (²JHF) of approximately 58 Hz. arkat-usa.org
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign these signals. nih.gov A COSY spectrum would confirm the coupling between adjacent protons on the aniline ring. An HSQC spectrum correlates each proton signal with its directly attached carbon, while an HMBC spectrum reveals longer-range correlations (2-3 bonds), which is essential for connecting the aniline and pyrazole fragments and confirming the position of the difluoromethyl group.
The following table summarizes the predicted NMR data based on analyses of structurally similar compounds. arkat-usa.orgnih.govnih.gov
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.5 - 8.5 | s | Pyrazole C3-H |
| ¹H | 7.5 - 8.5 | s | Pyrazole C5-H |
| ¹H | 7.0 - 7.5 | t (¹JHF ≈ 58 Hz) | N-CHF₂ |
| ¹H | 7.0 - 7.4 | d | Aniline (ortho to pyrazole) |
| ¹H | 6.6 - 6.8 | d | Aniline (ortho to NH₂) |
| ¹H | 3.5 - 5.0 | br s | NH₂ |
| ¹³C | 140 - 150 | s | Aniline C-NH₂ |
| ¹³C | 130 - 145 | s | Pyrazole C3/C5 |
| ¹³C | 120 - 130 | s | Aniline C-pyrazole |
| ¹³C | 120 - 130 | s | Aniline CH (ortho to pyrazole) |
| ¹³C | 115 - 120 | s | Aniline CH (ortho to NH₂) |
| ¹³C | 110 - 120 | t (¹JCF ≈ 250 Hz) | N-CHF₂ |
| ¹³C | 100 - 110 | s | Pyrazole C4 |
| ¹⁹F | ~ -94 | d (¹JHF ≈ 58 Hz) | N-CHF₂ |
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS provides strong evidence for the molecular formula, C₁₀H₉F₂N₃. nih.gov
The calculated exact mass for the protonated molecule [M+H]⁺ is a key value sought in HRMS analysis. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the molecule into smaller, predictable fragments. For this compound, characteristic fragmentation pathways would likely include:
Loss of the difluoromethyl radical (•CHF₂).
Cleavage of the C-N bond connecting the pyrazole and aniline rings.
Fragmentation of the aniline ring, such as the loss of ammonia (B1221849) (NH₃).
These fragmentation patterns help to piece together the molecular structure and corroborate the findings from NMR spectroscopy.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₁₀H₉F₂N₃ | 209.0765 |
| [M+H]⁺ | C₁₀H₁₀F₂N₃ | 210.0842 |
| [M-CHF₂]⁺ | C₉H₈N₃ | 158.0718 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound would be expected to display several characteristic absorption bands:
N-H Stretching: Two distinct bands in the 3300–3500 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (NH₂) group. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the NH₂ group is expected around 1600–1650 cm⁻¹. researchgate.net
Aromatic Ring Stretching: C=C and C=N stretching vibrations from both the aniline and pyrazole rings would produce a series of bands in the 1400–1600 cm⁻¹ region.
C-F Stretching: Strong, characteristic absorption bands for the C-F bonds of the difluoromethyl group are expected in the 1000–1200 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often strong in Raman spectra but may be weak in IR.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| N-H Bend (Scissoring) | 1600 - 1650 | IR |
| Aromatic C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR |
| C-F Stretch | 1000 - 1200 | IR |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique would precisely determine all bond lengths, bond angles, and torsion angles within the this compound molecule. spast.orgresearchgate.net
Key structural parameters that would be elucidated include:
The planarity of the pyrazole and aniline rings.
The geometry around the pyrazole nitrogen atom bonded to the difluoromethyl group.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice. This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds between the amine protons of one molecule and the nitrogen atoms of the pyrazole ring on a neighboring molecule. mdpi.com These interactions are fundamental to the material's physical properties. The technique is also the definitive method for identifying and characterizing different crystalline forms, or polymorphs, which can have distinct properties. mdpi.com
Advanced Spectroscopic Techniques for Investigating Reaction Intermediates and Reaction Progress
The synthesis of this compound can be monitored and optimized using advanced, in-situ spectroscopic methods. Techniques like in-line FT-IR or reaction monitoring by NMR allow researchers to observe the reaction in real-time. rsc.org
By continuously acquiring spectra as the reaction proceeds, it is possible to:
Track the concentration profiles of reactants, intermediates, and the final product.
Identify and characterize transient or unstable reaction intermediates that might not be observable by conventional analysis of the final product mixture. nih.gov
Gather kinetic data to understand the reaction mechanism and determine the rate-determining step. rsc.orgrsc.org
For example, in a potential synthesis involving the difluoromethylation of a pyrazole-aniline precursor, in-situ spectroscopy could monitor the disappearance of the N-H signal of the pyrazole and the appearance of the characteristic CHF₂ signals of the product, providing precise control over the reaction endpoint and helping to minimize byproduct formation.
Computational and Theoretical Studies on 4 1 Difluoromethyl Pyrazol 4 Yl Aniline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline. These theoretical methods provide a microscopic view of the molecule's structure and electron distribution, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry, Energy, and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations also provide the molecule's total energy and vibrational frequencies, which correspond to the stretching and bending of its chemical bonds. researchgate.netresearchgate.net
Theoretical studies on similar pyrazole (B372694) derivatives often utilize the B3LYP functional with a basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net The resulting data can be used to predict various molecular properties.
Note: This table is illustrative and shows the type of data generated from DFT calculations for pyrazole derivatives. Specific values for this compound would require a dedicated computational study.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its role in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, FMO analysis helps identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. |
Note: This table explains the significance of parameters derived from FMO analysis.
Mechanistic Investigations of Reactions Involving this compound through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. globalresearchonline.net For reactions involving this compound, theoretical calculations can map out the energy landscape of the reaction, identifying transition states and intermediates. This information is vital for understanding how the reaction proceeds, what factors influence its rate, and how the final products are formed. DFT calculations are often employed to elucidate reaction mechanisms, including proton transfer events which are common in molecules containing pyrazole rings. globalresearchonline.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure. mdpi.commdpi.com
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus in the molecule's optimized geometry. Comparing predicted and experimental NMR spectra is a standard method for structural verification. mdpi.com
IR Frequencies: The vibrational frequencies calculated using DFT correspond to the absorption peaks in an Infrared (IR) spectrum. This allows for the assignment of specific spectral bands to particular molecular vibrations, aiding in the characterization of the compound. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com For this compound, MD simulations can be used to:
Explore Conformational Space: Identify the different shapes (conformations) the molecule can adopt and their relative stabilities.
Study Intermolecular Interactions: Simulate how the molecule interacts with other molecules, such as solvents or biological macromolecules. This is particularly relevant in the context of drug design, where understanding the binding of a molecule to a protein's active site is crucial. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govacs.org
In the context of pyrazole derivatives, QSAR studies are frequently used in drug discovery to design new compounds with enhanced therapeutic effects. nih.govnih.govnih.gov For example, a 3D-QSAR model might be developed for a series of pyrazole-based kinase inhibitors to identify the key structural features that contribute to their inhibitory potency. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more promising candidates.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Applications of 4 1 Difluoromethyl Pyrazol 4 Yl Aniline As a Precursor and Building Block in Advanced Organic Synthesis
Synthesis of Complex Organic Molecules
The strategic importance of 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline is most evident in its application to the synthesis of complex organic molecules. The compound serves as a versatile scaffold, enabling chemists to introduce the difluoromethyl-pyrazole unit into larger, more intricate molecular frameworks.
As a Synthon for Fused Heterocyclic Systems (e.g., pyrazolo-fused rings)
The aniline (B41778) functionality of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, particularly those containing a pyrazole (B372694) ring fused to another heterocycle. Such fused systems are of great interest due to their prevalence in biologically active compounds.
One of the most prominent examples is the synthesis of pyrazolo[3,4-b]quinolines . The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be adapted to produce these fused systems. wikipedia.org In this reaction, a 2-aminobenzaldehyde (B1207257) or a related derivative condenses with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. In a similar vein, this compound can react with appropriate diketones or ketoesters to furnish the corresponding pyrazolo-fused quinolines. researchgate.netmdpi.com The general strategy often involves the condensation of an aniline with a β-ketoester, followed by a cyclization step. mdpi.com
Another important class of fused heterocycles accessible from this precursor are pyrazolo[3,4-d]pyrimidines . These compounds are structurally analogous to purines and often exhibit a wide range of biological activities. The synthesis can be achieved by reacting this compound with various reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring. For instance, condensation with formamide, followed by cyclization, is a common route.
The versatility of this aniline derivative extends to its use in multicomponent reactions, which allow for the rapid assembly of complex heterocyclic scaffolds in a single step. nih.govnih.govmdpi.com These reactions are highly efficient and atom-economical, making them attractive for the construction of libraries of potential drug candidates.
Construction of Polyfunctionalized Aromatic and Heteroaromatic Compounds
The aniline group in this compound provides a reactive handle for a variety of chemical transformations, enabling the construction of polyfunctionalized aromatic and heteroaromatic compounds. The amino group can be readily diazotized and subsequently replaced by a wide range of substituents, including halogens, cyano groups, and hydroxyl groups, through Sandmeyer-type reactions.
Furthermore, the aniline moiety can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in linking the difluoromethyl-pyrazole core to other aromatic or heteroaromatic rings, leading to the creation of extended π-systems with potential applications in materials science and medicinal chemistry.
Multicomponent reactions (MCRs) are a powerful tool for the synthesis of polyfunctionalized compounds. nih.govmdpi.compurdue.edu The Povarov and Doebner reactions, for example, are MCRs that can be used to synthesize substituted quinolines and quinoline-4-carboxylic acids, respectively. purdue.edu By employing this compound as the amine component in these reactions, it is possible to generate a diverse range of polyfunctionalized quinoline derivatives bearing the difluoromethyl-pyrazole substituent.
Role in Functional Materials Research
The unique electronic properties of the difluoromethyl-pyrazole ring, combined with the versatility of the aniline group, make this compound an attractive building block for the development of functional materials.
The compound can serve as a monomer for the synthesis of specialized polymers. The amino group can be polymerized through various methods, such as oxidative polymerization or by reacting it with difunctional monomers like diisocyanates or diacyl chlorides, to produce polyamides or polyureas. The resulting polymers would incorporate the difluoromethyl-pyrazole moiety into their backbone, which could impart desirable properties such as improved thermal stability, specific optical properties, or enhanced solubility in organic solvents.
In the field of liquid crystals , molecules with rigid, rod-like structures and polar groups are often sought after. nih.govresearchgate.netresearchgate.net The pyrazole-aniline core of the title compound provides a rigid mesogenic unit, and the difluoromethyl group introduces a strong dipole moment. By attaching long alkyl chains to the aniline nitrogen or the pyrazole ring, it is possible to design and synthesize novel liquid crystalline materials with unique phase behaviors and electro-optical properties. nih.govmdpi.com
Furthermore, this compound can be used as a precursor for the synthesis of advanced dyes . The aniline group can be diazotized and coupled with various aromatic compounds to form azo dyes. The resulting dyes would contain the difluoromethyl-pyrazole moiety, which could influence their color, photostability, and affinity for different substrates. Such dyes could find applications in textiles, printing, and as chromophores in optical data storage systems. researchgate.net
Development of Catalytic Ligands Based on this compound Scaffolds
The nitrogen atoms in the pyrazole ring and the aniline group of this compound can act as coordinating sites for transition metals, making it a promising scaffold for the development of novel catalytic ligands. uniurb.itmdpi.comfrontiersin.orgresearchgate.net
A well-known class of ligands based on pyrazole building blocks are the tris(pyrazolyl)methane (Tpm) ligands. mdpi.com By reacting this compound with a suitable source of a CH group, it is possible to synthesize Tpm-type ligands where one of the pyrazole rings is functionalized with an aniline group. These ligands can then be complexed with various transition metals, such as rhodium, iridium, or palladium, to generate catalysts for a wide range of organic transformations, including C-H activation, hydrogenation, and cross-coupling reactions. mdpi.com
The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by modifying the substituents on the aniline ring or the pyrazole ring. The presence of the electron-withdrawing difluoromethyl group is expected to have a significant impact on the electronic environment of the metal center, potentially leading to catalysts with unique reactivity and selectivity.
Applications as a Chemical Probe or Reporter Molecule in Research
Fluorescent small molecules are invaluable tools in chemical biology and materials science, serving as probes to visualize and study biological processes or to sense specific analytes. mdpi.comnih.gov Pyrazole and pyrazoline derivatives are known to exhibit fluorescence, and their emission properties can be modulated by the substituents on the heterocyclic ring. nih.govresearchgate.netresearchgate.net
The this compound scaffold possesses the key features of a fluorophore: a conjugated π-system and an electron-donating amino group. By modifying the aniline moiety with specific recognition units, it is possible to design and synthesize fluorescent probes for the detection of various species, such as metal ions, anions, or biologically relevant small molecules. The binding of the analyte to the recognition unit would cause a change in the electronic structure of the molecule, leading to a detectable change in its fluorescence intensity or wavelength.
The difluoromethyl group can also play a role in modulating the photophysical properties of the probe, such as its quantum yield and photostability. Furthermore, the aniline group provides a convenient point of attachment for linking the probe to other molecules, such as biomolecules or polymers, to create more sophisticated sensing systems.
Precursor to Agrochemicals (Research and Synthesis Aspects Only)
The field of agrochemicals has seen a significant increase in the use of fluorine-containing compounds, as the introduction of fluorine can lead to enhanced biological activity and improved metabolic stability. nih.gov The difluoromethyl-pyrazole moiety is a key component in a number of modern fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net
This compound is a valuable precursor for the synthesis of such agrochemicals. The aniline group can be acylated with various carboxylic acids or their derivatives to produce a wide range of amides. These amides can then be screened for their fungicidal or insecticidal activity. The diversity of the final products can be further increased by modifying the substituents on the acyl group.
The synthesis of these potential agrochemicals often involves standard amide bond formation reactions, such as the reaction of the aniline with an acyl chloride or the use of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). mdpi.com The resulting library of compounds can then be subjected to biological screening to identify new lead compounds for the development of next-generation crop protection agents.
The following table provides examples of fungicidal amides derived from the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, highlighting the importance of this structural motif in agrochemical research. nih.gov
| Compound Name | Year of Introduction | Company |
|---|---|---|
| Isopyrazam | 2010 | Syngenta |
| Sedaxane | 2011 | Syngenta |
| Bixafen | 2011 | Bayer |
| Fluxapyroxad | 2012 | BASF |
| Benzovindiflupyr | 2012 | Syngenta |
Emerging Research Avenues and Future Perspectives for 4 1 Difluoromethyl Pyrazol 4 Yl Aniline
Novel Sustainable Synthetic Routes and Methodologies
Conventional methods for the synthesis of pyrazole (B372694) derivatives often involve harsh reaction conditions, the use of hazardous organic solvents, and high energy consumption, which are misaligned with the principles of green chemistry. researchgate.netbenthamdirect.com The development of environmentally benign and sustainable synthetic protocols for 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline is a critical area of future research. nih.govcitedrive.com Emerging methodologies focus on improving efficiency, minimizing waste, and utilizing renewable resources. benthamdirect.com
Key sustainable approaches that could be adapted for the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. researchgate.net
Ultrasonic Irradiation: Sonication provides mechanical energy to the reaction mixture, often leading to enhanced reaction rates and yields under milder conditions. researchgate.netbenthamdirect.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry), eliminates the need for volatile and often toxic organic solvents. researchgate.nettandfonline.com
Aqueous Media Synthesis: Utilizing water as a green solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. thieme-connect.comthieme-connect.com
Multicomponent Reactions (MCRs): MCRs offer an atom-economical approach by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification processes. nih.govacs.org
Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts can simplify product purification and reduce waste compared to homogeneous catalysts. researchgate.netthieme-connect.com
| Methodology | Potential Advantages | Key Research Focus | Relevant Findings |
|---|---|---|---|
| Conventional Heating | Established procedures | Optimization of existing multi-step syntheses | Often requires harsh conditions and organic solvents. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, energy efficiency | Development of one-pot microwave protocols | Proven effective for various pyrazole derivatives. researchgate.net |
| Ultrasonic Irradiation | Mild conditions, improved efficiency | Exploring sonocatalysis for C-N and C-C bond formation | Aids in creating pyrazole scaffolds in aqueous media. researchgate.net |
| Solvent-Free Grinding | Eliminates solvent waste, operational simplicity | Investigating catalyst-free mechanochemical routes | Successful for N-H pyrazole synthesis. researchgate.net |
| Aqueous Synthesis | Environmentally benign, safe, low cost | Use of surfactants or phase-transfer catalysts in water | Water-based methods are a key area of green chemistry for pyrazoles. thieme-connect.com |
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity | Designing a one-pot synthesis from simple precursors | Highly efficient for generating molecular diversity. nih.gov |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The unique electronic landscape of this compound, created by the interplay between the electron-donating aniline (B41778) group and the electron-withdrawing difluoromethyl-substituted pyrazole, suggests a rich and underexplored reactivity. Future research will likely focus on the selective functionalization of both the pyrazole and aniline rings.
C-H Functionalization: Direct transition-metal-catalyzed C-H functionalization presents a modern and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org Investigating the regioselectivity of C-H arylation, alkylation, or amination on the pyrazole ring (C3 and C5 positions) and the aniline ring would be a significant research direction. The directing-group ability of the aniline nitrogen or the pyrazole nitrogens could be harnessed to control selectivity.
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution. However, the influence of the bulky and electron-withdrawing pyrazole substituent on the ortho/para selectivity needs to be systematically studied for reactions such as halogenation, nitration, and Friedel-Crafts reactions.
Reactivity of the Difluoromethyl Group: While generally stable, the C-F bonds of the difluoromethyl group could potentially participate in novel transformations under specific catalytic conditions, offering a pathway to further derivatization.
N-H Reactivity of the Aniline Moiety: The aniline nitrogen can be a site for various reactions, including acylation, alkylation, and diazotization, leading to a wide array of derivatives with different chemical properties.
| Reaction Type | Target Site(s) | Potential Selectivity Control Method | Research Goal |
|---|---|---|---|
| C-H Activation/Functionalization | Pyrazole C3, C5; Aniline C2, C3 | Choice of transition metal catalyst (e.g., Pd, Rh, Ru), directing groups, ligands | Develop step-economical routes to novel derivatives. rsc.org |
| Electrophilic Substitution | Aniline Ring (ortho/para positions) | Reaction conditions (temperature, solvent), nature of the electrophile | Explore the directing effect of the pyrazolyl substituent. |
| Nucleophilic Aromatic Substitution | Activated positions on either ring | Introduction of strong electron-withdrawing groups | Synthesize derivatives with novel functionalities. |
| N-Functionalization | Aniline -NH2 group | Protecting group strategies, reaction stoichiometry | Create amides, secondary/tertiary amines, or diazonium salts for further coupling. |
Integration into Advanced Functional Materials Research (non-biological applications)
The distinct electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials. The fluorinated pyrazole core combined with the aniline moiety can impart desirable properties for various non-biological applications. mdpi.comresearchgate.net
Organic Electronics: The compound's structure is analogous to building blocks used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The difluoromethyl group can tune the HOMO/LUMO energy levels, while the aniline group provides a site for polymerization or attachment to other chromophores. Research into its photophysical properties, such as absorption, emission, and charge transport characteristics, is warranted. mdpi.comresearchgate.net
Corrosion Inhibitors: Molecules containing nitrogen heterocycles and aromatic amines are known to be effective corrosion inhibitors for metals. royalsocietypublishing.orgacs.org The pyrazole and aniline nitrogens can coordinate to metal surfaces, forming a protective layer that prevents corrosion. acs.orgresearchgate.net The efficacy of this compound and its derivatives could be tested in acidic or saline environments.
Metal-Organic Frameworks (MOFs): The aniline and pyrazole nitrogen atoms can act as coordination sites for metal ions. By designing appropriate linkers based on this molecule, it may be possible to construct novel MOFs with tailored porosity and functionality for applications in gas storage, separation, or catalysis.
| Application Area | Key Molecular Feature(s) | Research Objective | Relevant Precedent |
|---|---|---|---|
| Organic Electronics (OLEDs, OPVs) | Conjugated π-system, tunable electronics via -CHF2 group | Synthesize and characterize polymers or small molecules for device fabrication. | Trifluoromethyl-substituted pyrazoles have been explored for electroluminescent applications. mdpi.comresearchgate.net |
| Corrosion Inhibition | Nitrogen heteroatoms (N, N, NH2) for metal surface adsorption | Evaluate inhibition efficiency on steel or other alloys in corrosive media. | Pyrazolyl-aniline derivatives have shown excellent corrosion inhibition properties. royalsocietypublishing.orgresearchgate.net |
| Sensors/Chemosensors | Aniline group for functionalization; potential for fluorescence modulation | Develop derivatives that exhibit a change in optical or electronic properties upon binding an analyte. | The pyrazole scaffold is common in fluorescent probes. |
| Metal-Organic Frameworks (MOFs) | Multiple coordination sites (N atoms) | Use as an organic linker to synthesize porous materials for catalysis or storage. | Protic pyrazoles are versatile ligands in coordination chemistry. mdpi.comnih.gov |
Computational Design and Rational Optimization of Derivatives for Specific Chemical Functions
Computational chemistry offers powerful tools for predicting the properties of this compound and guiding the synthesis of its derivatives toward specific functions. eurasianjournals.com These in silico methods can accelerate the research and development process by prioritizing the most promising candidate molecules for synthesis and testing. nih.gov
Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's optimized geometry, electronic structure (HOMO/LUMO energies), electrostatic potential, and spectroscopic properties. researchgate.netresearchgate.net This information is crucial for understanding its reactivity and predicting its suitability for applications in materials science. nih.gov
Quantitative Structure-Activity Relationship (QSAR): For applications like corrosion inhibition or materials performance, QSAR models can be developed. nih.govnih.gov These models establish a mathematical relationship between the chemical structures of a series of derivatives and their measured activity, allowing for the predictive design of more potent or effective compounds.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule, for example, its adsorption onto a metal surface in corrosion studies or its conformational flexibility within a material matrix. eurasianjournals.comresearchgate.net
| Computational Method | Predicted Properties | Application in Design | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry, electronic structure (HOMO/LUMO), charge distribution, vibrational frequencies | Predicting reactivity, stability, and suitability for electronic materials. | researchgate.netresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between molecular descriptors and a specific activity (e.g., inhibition efficiency) | Designing new derivatives with enhanced performance for a target function. | nih.govnih.gov |
| Molecular Docking | Binding modes and affinities to a target site (e.g., enzyme active site) | (Primarily for biological applications but adaptable for host-guest chemistry). | researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction dynamics (e.g., with surfaces or solvents) | Understanding the mechanism of action, such as how a corrosion inhibitor adsorbs to a surface. | eurasianjournals.com |
Role in Advanced Mechanistic Organic Chemistry Studies
The structure of this compound makes it an excellent model compound for investigating fundamental questions in mechanistic organic chemistry.
Influence of Fluorine on Reactivity: The difluoromethyl group serves as a powerful electronic probe. Mechanistic studies on this compound could provide deeper insight into how N-CHF2 groups influence reaction rates, equilibria, and transition state geometries in various organic transformations, such as electrophilic aromatic substitution or metal-catalyzed coupling. The group's ability to act as a hydrogen bond donor is also of mechanistic interest. researchgate.net
N-N Bond Formation Mechanisms: The synthesis of the pyrazole core itself is a subject of mechanistic inquiry. Using isotopically labeled precursors could help elucidate the precise mechanism of cyclization and N-N bond formation, particularly in novel synthetic routes. rsc.orgnih.govresearchgate.net
Proton Transfer and Tautomerism: While the N1 position of the pyrazole is substituted, the aniline moiety introduces possibilities for studying proton transfer dynamics, which are fundamental to many chemical and biological processes.
Metal-Ligand Cooperation: As a ligand in transition metal complexes, this compound could be used to study mechanisms of metal-ligand cooperation, where the pyrazole N-H proton (in a related protic analogue) or the aniline N-H protons participate directly in catalytic cycles. mdpi.com
| Area of Study | Role of the Compound | Potential Insights | Relevant Concepts |
|---|---|---|---|
| Kinetics of Electrophilic Substitution | Substrate with a unique electronic profile | Quantify the electronic effect of the 1-(difluoromethyl)pyrazol-4-yl group. | Hammett relationships, transition state theory. |
| Transition Metal Catalysis | Ligand or substrate | Understand ligand effects on oxidative addition/reductive elimination; probe C-F bond activation. | Catalytic cycle elucidation, ligand-accelerated catalysis. rsc.org |
| Pyrazole Synthesis Mechanism | Target product | Elucidate reaction pathways using isotopic labeling and kinetic studies. | Cycloaddition reactions, condensation mechanisms. rsc.orgnih.gov |
| Hydrogen Bonding Interactions | Model compound with H-bond accepting (N) and donating (-CHF2, -NH2) sites | Investigate the role of C-F···H hydrogen bonds in controlling conformation and reactivity. | Non-covalent interactions, supramolecular chemistry. researchgate.net |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via:
-
Stepwise functionalization : Introduce the difluoromethyl group to pyrazole using reagents like difluoromethyl sulfoximines under Pd/Cu catalysis, followed by coupling with aniline derivatives via Buchwald-Hartwig amination .
-
Cycloaddition strategies : Build the pyrazole core via [3+2] cycloaddition of nitrile imines with alkynes, then functionalize the 4-position with aniline .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?
- X-ray crystallography confirms the 4-position substitution on pyrazole and the planar geometry of the aniline moiety .
- ¹⁹F NMR distinguishes difluoromethyl (-CF₂H) chemical shifts (δ ~ -90 to -110 ppm) from other fluorinated groups .
- HRMS and IR validate molecular formula and functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹) .
Q. What are the compound’s reactivity trends in nucleophilic/electrophilic reactions?
- The aniline NH₂ group undergoes acylation (e.g., with acetyl chloride) and Suzuki-Miyaura couplings (with aryl boronic acids) .
- The difluoromethyl group stabilizes the pyrazole ring against oxidation but allows radical difunctionalization under light/initiator conditions .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl group influence binding interactions in enzyme inhibition studies?
- The -CF₂H group’s electron-withdrawing nature enhances hydrogen-bonding with catalytic residues (e.g., in kinases or cytochrome P450 enzymes). Computational docking (DFT/MD simulations) shows increased binding affinity compared to non-fluorinated analogs .
- Contrast with methyl or trifluoromethyl analogs reveals trade-offs between hydrophobicity and polar interactions .
Q. What strategies mitigate synthetic challenges like regioselectivity in pyrazole functionalization?
- Directing groups : Use temporary protecting groups (e.g., Boc on aniline) to steer substitution to the pyrazole 4-position .
- Microwave-assisted synthesis : Reduces side reactions (e.g., over-fluorination) by precise temperature control .
Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled?
- Dose-response studies : Test across concentrations (nM–μM) to identify therapeutic windows .
- Metabolite profiling : LC-MS/MS detects reactive intermediates (e.g., quinone imines) that may explain toxicity .
Q. What computational models predict the compound’s solubility and partition coefficients (logP)?
- COSMO-RS simulations account for fluorine’s polar hydrophobicity, predicting logP ~2.5–3.0 .
- Molecular dynamics in lipid bilayers assess membrane permeability for CNS-targeting studies .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

